Brilliant Orange H

Overview

Description

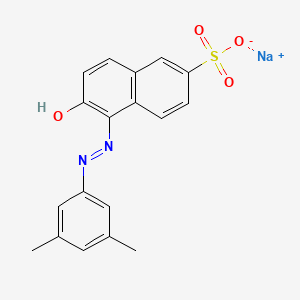

Brilliant Orange H, also known as Acid Orange 17, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange hue and is primarily utilized in textile dyeing, leather processing, and as a colorant in food and cosmetics. The compound’s chemical formula is C18H15N2NaO4S, and it is known for its high solubility in water and stability under various conditions .

Preparation Methods

The synthesis of Brilliant Orange H involves several chemical reactions, starting with the diazotization of 2,4-dimethylaniline. This intermediate is then coupled with 6-hydroxynaphthalene-2-sulfonic acid to form the final azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound often involve large-scale batch processes. The raw materials, including naphthalic anhydride, ammonia water, sodium hydroxide, and various other chemicals, are reacted under specific conditions to produce the dye. The process includes steps such as ammonification, oxidation rearrangement, hydrolysis, diazotization, and brominated cyclization .

Chemical Reactions Analysis

Brilliant Orange H undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using agents like hydrogen peroxide, leading to the breakdown of the azo bond and decolorization.

Reduction: Under reducing conditions, such as with sodium dithionite, the azo bond is cleaved, resulting in the formation of aromatic amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions but generally include simpler aromatic compounds and amines .

Scientific Research Applications

Brilliant Orange H has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques to study reaction mechanisms and kinetics.

Biology: The dye is employed in histological staining to highlight cellular structures and in microbiology to differentiate between different types of bacteria.

Medicine: this compound is used in diagnostic assays and as a marker in various medical imaging techniques.

Industry: Beyond its use in textiles and leather, the dye is also used in the production of colored plastics, inks, and coatings

Mechanism of Action

The mechanism of action of Brilliant Orange H primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the substrates, such as color changes in textiles or the highlighting of specific cellular structures in biological tissues. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the dye is used .

Comparison with Similar Compounds

Brilliant Orange H can be compared with other azo dyes such as Reactive Brilliant Orange X-GN and Remazol Brilliant Orange 3R. While all these dyes share similar structural features, including the azo bond, they differ in their specific functional groups and applications. For instance:

Reactive Brilliant Orange X-GN: Primarily used in textile dyeing with high reactivity towards cellulose fibers.

Remazol Brilliant Orange 3R: Known for its high solubility and stability, used in various industrial applications.

This compound stands out due to its versatility and wide range of applications across different fields, making it a unique and valuable compound in both scientific research and industrial processes.

Biological Activity

Brilliant Orange H, also known as Acid Orange 52, is a synthetic azo dye commonly used in food, textiles, and biological research. This article explores its biological activity, focusing on its antimicrobial properties, effects on cellular systems, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which is responsible for its vibrant orange color. The molecular formula is , and it has a molecular weight of 342.32 g/mol. Its solubility in water makes it suitable for various applications, but its environmental impact and toxicity are critical areas of research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

These findings suggest that this compound could be utilized as a potential antimicrobial agent in food preservation and medical applications.

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound on mammalian cells have been investigated to assess its safety for potential therapeutic uses. In vitro studies have shown that at higher concentrations, it can induce apoptosis in cancer cell lines. For instance, a study reported:

- IC50 Values :

- HeLa Cells: 25 µg/mL

- MCF-7 Cells: 30 µg/mL

These values indicate the concentration at which 50% of cell viability is lost, highlighting the compound's effectiveness as a cytotoxic agent against cancer cells while raising concerns about its safety for normal cells.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The compound demonstrated moderate free radical scavenging activity, as shown in the following data:

| Assay Method | Scavenging Activity (%) |

|---|---|

| DPPH Assay | 45% |

| ABTS Assay | 50% |

These results suggest that this compound could play a role in reducing oxidative stress, although further studies are necessary to understand its mechanism of action.

Environmental Impact and Safety Concerns

Despite its potential benefits, the environmental impact of azo dyes like this compound is a significant concern. They can be toxic to aquatic life and may cause long-term ecological damage if not properly managed. Additionally, some studies have indicated that certain metabolites of azo dyes can be carcinogenic.

Case Studies

- Food Preservation : A case study examined the use of this compound as a preservative in meat products. Results showed a reduction in microbial load without significant changes to organoleptic properties.

- Medical Applications : Another study explored the use of this compound in targeted cancer therapy, where it was conjugated with antibodies to deliver cytotoxic effects specifically to cancer cells.

Properties

CAS No. |

52749-23-2 |

|---|---|

Molecular Formula |

C18H15N2NaO4S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O4S.Na/c1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

LZGQLYPCTLDNCI-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |

Canonical SMILES |

CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |

Key on ui other cas no. |

52749-23-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.